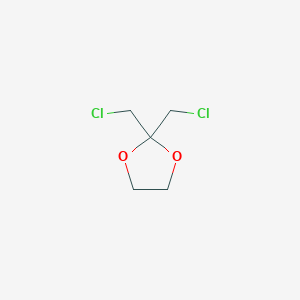
2,2-Bis(chloromethyl)-1,3-dioxolane
説明
2,2-Bis(chloromethyl)-1,3-dioxolane is an organic compound with the molecular formula C5H8Cl2O2 It is a dioxolane derivative where two chloromethyl groups are attached to the 2-position of the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(chloromethyl)-1,3-dioxolane typically involves the reaction of formaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: On an industrial scale, the production
生物活性
2,2-Bis(chloromethyl)-1,3-dioxolane, with the CAS number 26271-50-1, is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by its dioxolane structure, which is known for its versatility in synthetic chemistry and biological applications. Understanding its biological activity is essential for exploring its potential therapeutic uses and mechanisms of action.
- Molecular Formula : C5H8Cl2O2
- Molecular Weight : 171.02 g/mol
- Synonyms : 1,3-Dichloroacetone ethylene ketal
Synthesis
The synthesis of this compound typically involves the reaction of chloromethyl methyl ether with suitable dioxolane precursors. The reaction conditions can be optimized to yield the compound in high purity and yield.
Biological Activity Overview
Research indicates that compounds containing the dioxolane moiety exhibit a range of biological activities, including antibacterial and antifungal properties. The biological activity of this compound has been explored in various studies.
Antimicrobial Activity
A study focused on the synthesis and biological evaluation of new 1,3-dioxolanes reported that derivatives similar to this compound demonstrated significant antibacterial activity against several pathogens. The tested compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .
Study 1: Antibacterial and Antifungal Screening
In a comparative study of various dioxolane derivatives, compounds structurally related to this compound exhibited promising antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625–1250 |
| Staphylococcus epidermidis | 500–1000 | |
| Enterococcus faecalis | 625 | |
| Candida albicans | Significant activity observed |
This study highlighted the potential of dioxolane derivatives in combating resistant bacterial strains .
The mechanism by which this compound exerts its biological effects may involve interaction with bacterial cell walls or disruption of cellular processes. Its chloromethyl groups are likely responsible for alkylating biomolecules within microbial cells, leading to inhibition of growth or cell death.
特性
IUPAC Name |
2,2-bis(chloromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYNPLJBTVKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299575 | |
| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26271-50-1 | |
| Record name | NSC131448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















